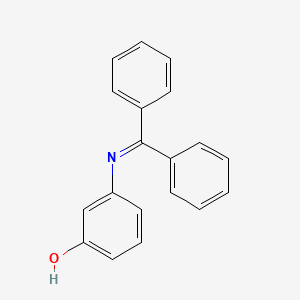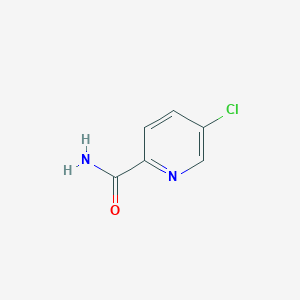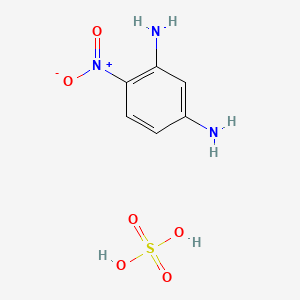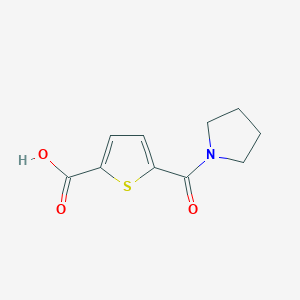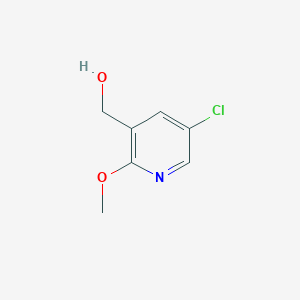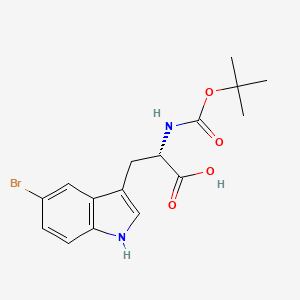
BoC-5-bromo-L-tryptophan
Overview
Description
Biochemical Analysis
Biochemical Properties
BoC-5-bromo-L-tryptophan plays a significant role in biochemical reactions, particularly in the study of protein synthesis and enzyme interactions. It interacts with enzymes such as tryptophan synthase and tryptophan hydroxylase, which are involved in the biosynthesis of tryptophan and its derivatives. The bromine atom in this compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards these enzymes. Additionally, the BoC protecting group helps in stabilizing the compound during synthetic procedures and prevents unwanted side reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of tryptophan-dependent enzymes, leading to changes in the levels of serotonin and other tryptophan metabolites. These changes can impact neurotransmission, immune responses, and cellular growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, altering their activity. Additionally, the BoC group can be selectively removed under mild conditions, allowing for the study of the unprotected form of the compound. This selective deprotection is crucial for investigating the compound’s role in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The BoC protecting group provides stability to the compound, but it can be gradually removed under specific conditions, leading to the formation of 5-bromo-L-tryptophan. Long-term studies have shown that this compound can maintain its activity in vitro and in vivo, but its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the activity of tryptophan-dependent enzymes and promote the synthesis of serotonin and other metabolites. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for research applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are key regulators of tryptophan metabolism. The presence of the bromine atom can influence the metabolic flux and levels of metabolites, leading to changes in physiological functions such as immune responses and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported by amino acid transporters and bind to proteins involved in tryptophan metabolism, facilitating its uptake and utilization in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BoC-5-bromo-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (BoC) anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Bromination: The protected tryptophan is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at low temperatures (0-5°C) to ensure selective bromination at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BoC-5-bromo-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The BoC protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, acetonitrile), and bases (e.g., sodium hydride, potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane, and mild heating.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound depending on the nucleophile used.
Deprotection Reactions: 5-bromo-L-tryptophan.
Scientific Research Applications
BoC-5-bromo-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BoC-5-bromo-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, influencing their activity and function. The BoC protecting group ensures stability and selectivity during synthetic transformations.
Comparison with Similar Compounds
BoC-5-bromo-L-tryptophan can be compared with other similar compounds, such as:
5-bromo-L-tryptophan: Lacks the BoC protecting group, making it less stable in certain reactions.
BoC-L-tryptophan: Lacks the bromine atom, resulting in different reactivity and applications.
5-fluoro-L-tryptophan: Contains a fluorine atom instead of bromine, leading to different chemical and biological properties.
This compound is unique due to the combination of the bromine atom and the BoC protecting group, which imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



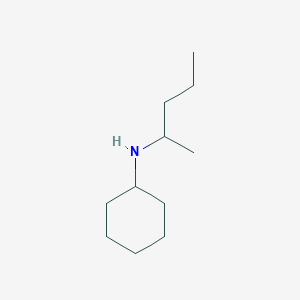
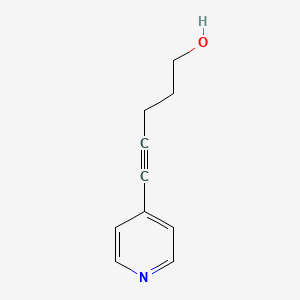


![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
